molecular formula C22H34BrNO B1668985 Ciclonium bromide CAS No. 29546-59-6

Ciclonium bromide

Cat. No.: B1668985
CAS No.: 29546-59-6
M. Wt: 408.4 g/mol
InChI Key: BOCNKEKVCTZYIX-UHFFFAOYSA-M
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Description

Ciclonium bromide is a chemical compound known for its antimuscarinic properties. It is primarily used as an antispasmodic agent, which means it helps to relax smooth muscles. This compound is particularly effective in treating gastrointestinal and urinary tract disorders by alleviating muscle spasms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ciclonium bromide involves the reaction of a bicycloheptene derivative with a phenylethoxyethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The final product is obtained through a series of purification steps, including crystallization and filtration .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Ciclonium bromide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ciclonium bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Employed in cell culture studies to investigate the effects of antimuscarinic agents on cellular processes.

    Medicine: Utilized in pharmacological studies to develop new antispasmodic drugs and understand their mechanisms of action.

    Industry: Applied in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Ciclonium bromide exerts its effects by blocking muscarinic receptors, which are a type of acetylcholine receptor found in smooth muscles. By inhibiting these receptors, this compound prevents the action of acetylcholine, a neurotransmitter that causes muscle contractions. This leads to the relaxation of smooth muscles and alleviation of spasms .

Comparison with Similar Compounds

Comparison: Ciclonium bromide is unique in its structure and specific binding affinity to muscarinic receptors, which makes it particularly effective in treating certain types of muscle spasms. Compared to clidinium and hyoscyamine, this compound has a different chemical structure that may result in varying pharmacokinetics and dynamics. Dicyclomine, while similar in function, has a different mechanism of action and side effect profile .

Properties

CAS No.

29546-59-6

Molecular Formula

C22H34BrNO

Molecular Weight

408.4 g/mol

IUPAC Name

2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide

InChI

InChI=1S/C22H34NO.BrH/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18;/h7-13,18-19,21H,5-6,14-17H2,1-4H3;1H/q+1;/p-1

InChI Key

BOCNKEKVCTZYIX-UHFFFAOYSA-M

SMILES

CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-]

Appearance

Solid powder

29546-59-6

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ciclonium bromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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